Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate
Overview
Description
Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate is an organic compound with a complex structure that includes trifluoromethyl groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, while the piperazine ring can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate: This compound is unique due to its specific combination of trifluoromethyl groups and a piperazine ring.
Methyl 2,3,5-trifluoro-4-(4-ethylpiperazin-1-yl)benzoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2,3,5-trifluoro-4-(4-phenylpiperazin-1-yl)benzoate: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The trifluoromethyl groups enhance its stability and reactivity, while the piperazine ring provides versatility in its interactions with biological targets .
Properties
IUPAC Name |
methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-17-3-5-18(6-4-17)12-9(14)7-8(13(19)20-2)10(15)11(12)16/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCWPQRNWLTPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2F)F)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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